molecular formula C18H18INO5S B11643675 Ethyl 5-acetyl-2-{[(4-iodophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[(4-iodophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11643675
M. Wt: 487.3 g/mol
InChI Key: DAHFOZPNYSXSIC-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-{[(4-iodophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry and material science . This particular compound is characterized by the presence of an ethyl ester group, an acetyl group, and an iodophenoxyacetyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-{[(4-iodophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-{[(4-iodophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted thiophene derivatives .

Scientific Research Applications

Ethyl 5-acetyl-2-{[(4-iodophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-{[(4-iodophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-acetyl-2-{[(4-iodophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate is unique due to the presence of the iodophenoxyacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C18H18INO5S

Molecular Weight

487.3 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[2-(4-iodophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H18INO5S/c1-4-24-18(23)15-10(2)16(11(3)21)26-17(15)20-14(22)9-25-13-7-5-12(19)6-8-13/h5-8H,4,9H2,1-3H3,(H,20,22)

InChI Key

DAHFOZPNYSXSIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=C(C=C2)I

Origin of Product

United States

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